REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:13].Cl[CH2:15][C:16]([OH:18])=[O:17]>O>[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O:13][CH2:15][C:16]([OH:18])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10.43 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
The aqueous phase was made acidic by the addition of 3N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The organic phase from the acidic extraction
|
Type
|
WASH
|
Details
|
was washed successively with H2O and saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |